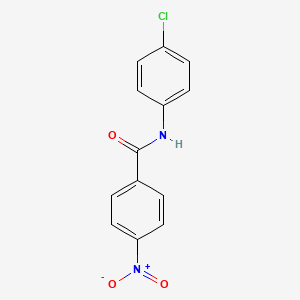

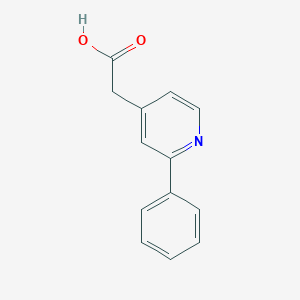

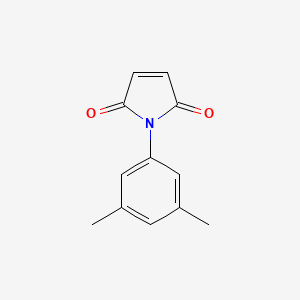

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

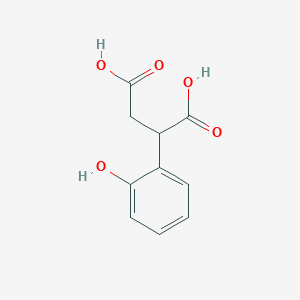

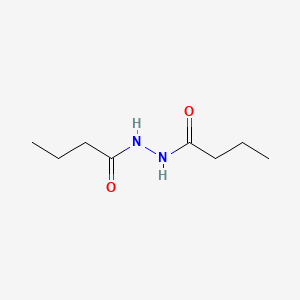

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione is a derivative of the 1H-pyrrole-2,5-dione family, a class of compounds known for their heterocyclic structure consisting of a five-membered ring with key functional groups that contribute to their chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives can be achieved through various synthetic methods. For instance, the synthesis of 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione derivatives was performed using one of three synthetic methods, leading to compounds with significant inhibitory activities on PGE(2) production in macrophage cells . Another example is the one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, which was used to synthesize a new penta-substituted pyrrole derivative . These methods highlight the versatility in synthesizing pyrrole dione derivatives, which can be tailored for specific functional properties.

Molecular Structure Analysis

The molecular structure of pyrrole dione derivatives has been extensively studied using various spectroscopic techniques and confirmed by X-ray crystallography. For example, the structure of a hydrazone derivative of pyrrolizine-1,3-dione was confirmed by X-ray crystallography . Similarly, the crystal structure of a pyrrolidine-2,5-dione derivative was determined, revealing a planar pyrrolidine ring and specific rotational relationships with other moieties in the compound . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Pyrrole dione derivatives exhibit a range of chemical reactivities. For instance, pyrrolizine-1,3-dione shows ketone properties and can undergo ring-opening reactions under basic conditions. It can also couple with diazonium salts to form hydrazones . Additionally, electrophilic substitution reactions of pyrrolopyrimidines, which are structurally related to pyrrole diones, proceed at specific positions on the pyrrole ring, indicating regioselectivity in these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. For example, the corrosion inhibition properties of 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione on carbon steel in hydrochloric acid were investigated, showing that these compounds are effective corrosion inhibitors . The adsorption of these derivatives on the steel surface was found to obey Langmuir's adsorption isotherm, indicating a chemisorption process. Quantum chemical calculations using Density Functional Theory (DFT) have been performed to establish a relationship between molecular structures and inhibition efficiencies .

properties

IUPAC Name |

1-(3,5-dimethylphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(13)15/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECLZIRCLUPWGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C=CC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287950 |

Source

|

| Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

65833-09-2 |

Source

|

| Record name | MLS002667608 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.